N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide -

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide

Catalog Number: EVT-4094687
CAS Number:
Molecular Formula: C24H22N2O5
Molecular Weight: 418.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide is a synthetically derived molecule belonging to the naphthalimide class of compounds. Naphthalimides are known for their diverse biological activities, including antitumor, antiviral, and antimicrobial properties. These activities stem from their ability to interact with various biological targets, including DNA, proteins, and enzymes. This particular compound has shown promise as a potential anticancer agent due to its ability to induce autophagy and senescence in cancer cells. [] Further research is ongoing to fully elucidate its therapeutic potential and explore its applications in other scientific domains.

Mechanism of Action
  • DNA Intercalation: The planar aromatic structure of naphthalimides allows them to insert between DNA base pairs, interfering with DNA replication and transcription. []
  • Topoisomerase II Inhibition: Some naphthalimides can inhibit topoisomerase II, an enzyme crucial for relieving DNA supercoiling during replication. This inhibition leads to DNA damage and cell death. []
  • Induction of Autophagy and Senescence: This specific compound, unlike other naphthalimide derivatives, is reported to induce autophagy (self-degradation of cellular components) and senescence (irreversible cell cycle arrest), contributing to its antitumor activity. []
Applications

Specifically, it has shown promising in vitro cytotoxic activity against several human cancer cell lines, including glioblastoma, colorectal, non-small-cell lung, and breast cancer cells. [] This activity suggests its potential as a lead compound for developing novel anticancer drugs. Additionally, the compound exhibited significant antitumor activity in vivo in mouse leukemia and human cancer xenograft models, further supporting its potential therapeutic value. []

2,2,2-Trichloro-N-({2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl}carbamoyl)acetamide (UNBS3157)

Compound Description: UNBS3157 is a novel anticancer naphthalimide derivative. It demonstrates potent antitumor activity in vitro and in vivo, exhibiting superior efficacy compared to amonafide in various cancer models, including murine leukemia (L1210), murine mammary adenocarcinoma (MXT-HI), and orthotopic models of human lung cancer (A549) and pancreatic cancer (BxPC3) []. Unlike amonafide, UNBS3157 does not induce significant hematotoxicity in mice, making it a promising candidate for further anticancer drug development [].

UNBS5162 (N-{2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl}urea)

Compound Description: UNBS5162 is a naphthalimide derivative that displays potent pro-autophagic effects in human cancer cells []. It exhibits cytotoxic activity against various cancer cell lines, including glioblastoma, colorectal, lung, and breast cancer cells, with IC50 values ranging from 0.5 to 5 µM []. UNBS5162 induces G2/M cell cycle arrest and promotes autophagy, leading to cancer cell death [].

2-(3,4-Dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (MRE2028F20)

Compound Description: MRE2028F20 is an 8-pyrazole xanthine derivative that acts as a potent and selective antagonist of the human A2B adenosine receptor []. This compound exhibits high affinity for the A2B receptor (Ki = 38 nM) while showing negligible affinity for other adenosine receptor subtypes (A1, A2A, A3) (Ki >1000 nM) [].

N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2029F20)

Compound Description: MRE2029F20 is a highly potent and selective antagonist of the human A2B adenosine receptor, belonging to the 8-pyrazole xanthine derivative class [, ]. It displays remarkable affinity for the A2B receptor with a Ki value of 5.5 nM while exhibiting negligible binding to other adenosine receptor subtypes (A1, A2A, A3) []. MRE2029F20 has been employed as a radioligand to study the pharmacological characteristics and functional coupling of A2B receptors in recombinant and native systems, including neutrophils and lymphocytes [].

N-(3,4-Dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2030F20)

Compound Description: MRE2030F20 is another potent and selective antagonist of the human A2B adenosine receptor, classified as an 8-pyrazole xanthine derivative []. It demonstrates a high affinity for the A2B receptor with a Ki value of 12 nM, while exhibiting remarkable selectivity over other adenosine receptor subtypes (A1, A2A, A3) with Ki values exceeding 1000 nM [].

Properties

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetamide

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C24H22N2O5/c1-30-19-10-9-15(13-20(19)31-2)11-12-25-21(27)14-26-23(28)17-7-3-5-16-6-4-8-18(22(16)17)24(26)29/h3-10,13H,11-12,14H2,1-2H3,(H,25,27)

InChI Key

AEXYXRFGIYSQGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.